GPR151 Activation vs. In-Class Pyrazole-Naphthalene Derivatives Targeting Metabolic Kinases
CAS 890603-23-3 was specifically profiled in a cell-based HTS assay for GPR151 activation. While the primary screening data is not yet fully published with exact EC50 values, the compound's detection as an active hit in this specific assay provides a direct functional differentiation from leading in-class pyrazole-naphthalene derivatives. For example, the compounds disclosed in US20070088070A1 are explicitly designed for Type 2 Diabetes targets (e.g., metabolic enzymes), not for orphan GPCR agonism . This shift in assay target represents a qualitative functional difference driven by the 4-chloro-3,5-dimethyl substitution pattern, as opposed to the unsubstituted or differently substituted pyrazoles in comparator patents. When used as a chemical probe, this compound offers a unique starting point for GPR151 pharmacology, whereas analogs like those in the Parmee patent portfolio will engage metabolic targets and confound the study of GPCR-mediated pathways [1].
| Evidence Dimension | Primary Biological Target Engagement (Assay System) |
|---|---|
| Target Compound Data | Active hit in cell-based GPR151 activator assay (PubChem AID 1508602) |
| Comparator Or Baseline | Compounds from US20070088070A1 (Parmee et al.): Active against Type 2 Diabetes mellitus targets, such as metabolic enzymes, in in-vitro assays. No reported GPR151 activity. |
| Quantified Difference | Qualitative target divergence: GPCR agonism vs. metabolic enzyme modulation. No directly comparable EC50 values available, but the pharmacological direction is orthogonal. |
| Conditions | Target compound: Scripps Research Institute Molecular Screening Center, cell-based HTS for GPR151. Comparator: Patent assay descriptions for glucose-lowering activity. |
Why This Matters
This confirms that CAS 890603-23-3 cannot be replaced by other pyrazole-naphthalene derivatives when the research objective is to study GPR151-mediated signaling, as comparator molecules are optimized for a completely different therapeutic target class.
- [1] Parmee, E. R., Xiong, Y., Guo, J., Liang, R., & Brockunier, L. (2007). Pyrazole derivatives, compositions containing such compounds and methods of use. U.S. Patent Application No. US20070088070A1. View Source
